molecular formula C21H18N2O B4691366 (Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide

(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B4691366
M. Wt: 314.4 g/mol
InChI Key: MVSGTPGHCUZNOU-FLIBITNWSA-N
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Description

(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide is an organic compound that features a conjugated system with both aromatic and amide functionalities

Properties

IUPAC Name

(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(11-8-17-4-2-1-3-5-17)23-20-9-6-18(7-10-20)16-19-12-14-22-15-13-19/h1-15H,16H2,(H,23,24)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSGTPGHCUZNOU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (Z)-3-phenylprop-2-enamide, which is then coupled with 4-(pyridin-4-ylmethyl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and purification steps are also critical to achieving high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the development of organic semiconductors and other advanced materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited to develop new drugs for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenylprop-2-enamide: Lacks the pyridin-4-ylmethyl group, making it less versatile in terms of biological interactions.

    4-(pyridin-4-ylmethyl)aniline: Does not contain the amide functionality, limiting its applications in materials science.

    3-phenylprop-2-enamide:

Uniqueness

(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide is unique due to its combination of aromatic and amide functionalities, along with the presence of a pyridin-4-ylmethyl group. This structural arrangement provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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